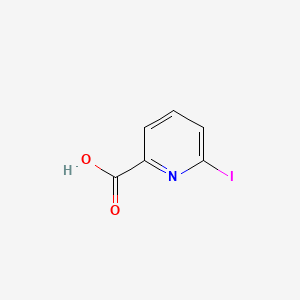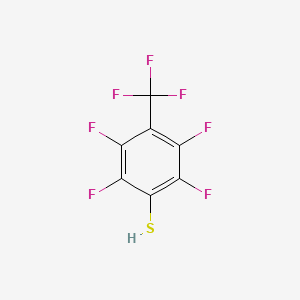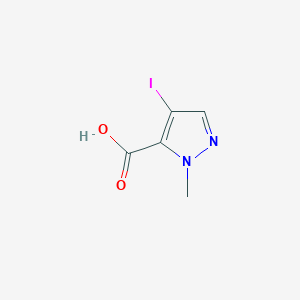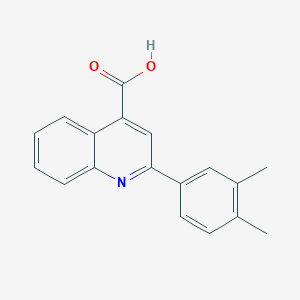
Methyl-1H-Indol-7-carboxylat
Übersicht
Beschreibung
Methyl 1H-indole-7-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of various indole derivatives, including methyl 1H-indole-7-carboxylate, has been a subject of interest in organic chemistry. Paper describes the synthesis of N-substituted derivatives of methyl 1H-indole-3-carboxylate using a Cu(I)-catalyzed intramolecular amination of aryl bromides. This method provides good to high yields under mild conditions. Similarly, paper reports an efficient synthesis of 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(OAc)2·H2O as a catalyst. The process is noted for its simplicity and good to excellent yields. Paper details the synthesis of the title compound from 1-methyl-1H-indole-3-carboxylic acid and methanol, highlighting the planarity of the molecule in its crystal structure.
Molecular Structure Analysis
The molecular structure of methyl 1H-indole-7-carboxylate is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. In paper , the molecule is described as planar and situated on a mirror plane in the crystal structure. The planarity of the molecule is significant as it can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Paper discusses the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of 5,6-dibromoindoles. These dibromoindoles serve as building blocks for the synthesis of natural and non-natural derivatives. Paper explores the autoxidation of tetracyclic indolizino[1,2-b]indole-1-ones, which are related to the indole structure, and proposes a mechanism based on the isolation of intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-indole-7-carboxylate are influenced by its molecular structure. The planarity of the molecule, as mentioned in paper , can affect its physical properties such as solubility and melting point. The intermolecular hydrogen bonding and π-stacking interactions described in the same paper contribute to the stability of the crystal packing, which is an important aspect of the compound's solid-state properties.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate sind von Bedeutung in Naturprodukten und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Methyl-1H-Indol-7-carboxylat kann bei der Synthese dieser Derivate verwendet werden, die in den letzten Jahren zunehmend Aufmerksamkeit für die Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen im menschlichen Körper gewonnen haben .
Aufbau von Alkaloiden
Indole sind ein Schlüsselelement beim Aufbau ausgewählter Alkaloide . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die hauptsächlich basische Stickstoffatome enthalten. Diese Klasse von Verbindungen umfasst viele pharmakologisch aktive Substanzen.
Antivirale Aktivität
Indolderivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Eigenschaften . This compound könnte möglicherweise bei der Synthese dieser Derivate verwendet werden und zur Entwicklung neuer antiviraler Mittel beitragen .
Entzündungshemmende Aktivität
Indolderivate zeigen auch entzündungshemmende Aktivität . Die entzündungshemmenden Eigenschaften dieser Verbindungen können bei der Behandlung von Erkrankungen genutzt werden, die durch Entzündungen gekennzeichnet sind .
Antikrebsaktivität
Indolderivate haben ein Potenzial für die Behandlung von Krebs gezeigt . Methyl-Indol-7-carboxylat ist nützlich für die Herstellung von Inhibitoren von CD38, die bei der Behandlung von Krebs nützlich sind .
Antibakterielle Aktivität
Indolderivate haben antimikrobielle Eigenschaften gezeigt . Diese Verbindungen könnten bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden und zur Bekämpfung von Infektionskrankheiten beitragen .
Antidiabetische Aktivität
Indolderivate haben ein Potenzial für die Behandlung von Diabetes gezeigt . Diese Verbindungen könnten bei der Entwicklung neuer Antidiabetika eingesetzt werden und zur Behandlung von Diabetes beitragen .
Antimalarielle Aktivität
Indolderivate haben antimalarielle Eigenschaften gezeigt . Diese Verbindungen könnten bei der Entwicklung neuer Antimalariamittel eingesetzt werden und zur Bekämpfung von Malaria beitragen .
Wirkmechanismus
- The primary targets of methyl 1H-indole-7-carboxylate are not explicitly mentioned in the available literature. However, it’s essential to note that indole derivatives can interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active compounds .
- However, indole derivatives, in general, exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Impact on Bioavailability : The compound’s bioavailability depends on its solubility, stability, and metabolism .
- However, indole derivatives have demonstrated antiviral, antimicrobial, and antitumor activities, suggesting potential effects on cell growth, signaling pathways, and immune responses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Safety and Hazards
Methyl 1H-indole-7-carboxylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Indole derivatives, including methyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on the development of novel methods of synthesis and the exploration of new biological activities .
Biochemische Analyse
Biochemical Properties
Methyl 1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit CD38, an enzyme involved in the regulation of calcium signaling and energy metabolism . This interaction can modulate cellular processes such as cell proliferation and apoptosis. Additionally, methyl 1H-indole-7-carboxylate may interact with other biomolecules, including receptors and transporters, affecting their function and contributing to its overall biochemical activity.
Cellular Effects
Methyl 1H-indole-7-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CD38 can alter calcium signaling, leading to changes in cell proliferation and apoptosis . Furthermore, methyl 1H-indole-7-carboxylate may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of methyl 1H-indole-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By inhibiting CD38, methyl 1H-indole-7-carboxylate can modulate calcium signaling and energy metabolism . This inhibition affects various downstream signaling pathways, leading to alterations in cell function and gene expression. Additionally, methyl 1H-indole-7-carboxylate may interact with other enzymes and receptors, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1H-indole-7-carboxylate may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to methyl 1H-indole-7-carboxylate can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 1H-indole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling and metabolism. At high doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 1H-indole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, its inhibition of CD38 affects calcium signaling and energy metabolism . Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding the metabolic pathways of methyl 1H-indole-7-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 1H-indole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biochemical effects.
Subcellular Localization
Methyl 1H-indole-7-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of methyl 1H-indole-7-carboxylate provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOEULOTNVCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918582 | |
| Record name | Methyl 1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93247-78-0 | |
| Record name | Methyl 1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl indole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)

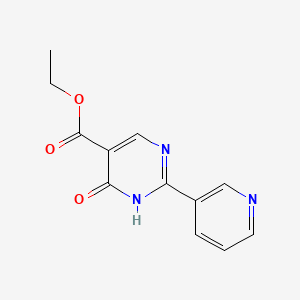
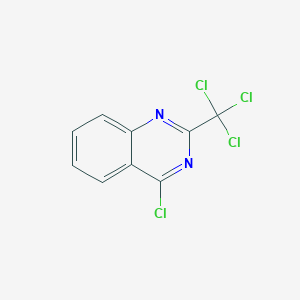
![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
